molecular formula C8H10O2S B8637545 4-[(2-Hydroxyethyl)thio]phenol CAS No. 30519-04-1

4-[(2-Hydroxyethyl)thio]phenol

Cat. No. B8637545
Key on ui cas rn: 30519-04-1
M. Wt: 170.23 g/mol
InChI Key: IFHQAPBPRZJELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310213B1

Procedure details

A solution of 5.0 g (35.7 mmol) 4-mercaptophenol in 50 ml methyl alcohol was treated at −5° C. dropwise over a period of 30 min with 39.2 ml (39.2 mmol) aqueous NaOH 1N and stirred 1 h at −5° C. Afterwards a solution of 5.2 ml (39.2 mmol) 2-bromo ethanol in 16.5 ml methyl alcohol was added at −5° C. dropwise over a period of 15 min. The reaction mixture was stirred for 21 h at room temperature, concentrated and the residue treated with 10 ml water and 30 ml tBME. After extraction and phase separation, the organic phase was washed with 20 ml saturated NaHCO3 and 20 ml brine. The combined organic phases were dried over Na2SO4 and the solvent was removed under reduced pressure to yield 6.03 g crude product. The crude product was dissolved in 18 ml tBME at 40° C. and subsequently treated dropwise with 25 ml hexane. The so formed suspension was stirred 16 h at room temperature and 1 h at 4° C. The crystals were separated on a filter funnel and washed with 5 ml hexane (4° C.) to yield 4.8 g (77.7%) product as white crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
39.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
77.7%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Br[CH2:12][CH2:13][OH:14].CCCCCC>CO.CC(OC)(C)C>[OH:14][CH2:13][CH2:12][S:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Name
Quantity
39.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
16.5 mL
Type
solvent
Smiles
CO
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred 1 h at −5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 21 h at room temperature
Duration
21 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the residue treated with 10 ml water and 30 ml tBME
EXTRACTION
Type
EXTRACTION
Details
After extraction and phase separation
WASH
Type
WASH
Details
the organic phase was washed with 20 ml saturated NaHCO3 and 20 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield 6.03 g crude product
STIRRING
Type
STIRRING
Details
The so formed suspension was stirred 16 h at room temperature and 1 h at 4° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crystals were separated on a filter funnel
WASH
Type
WASH
Details
washed with 5 ml hexane (4° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCSC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 77.7%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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